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Uridine 5'-triphosphate sodium

Purinergic signaling GPCR pharmacology Calcium mobilization

Nucleotide triphosphate substitution risks confounding P2Y receptor pharmacology. UTP Sodium (CAS 19817-92-6) eliminates this variability with >180-fold selectivity for P2Y2/P2Y4 over P2Y6 receptors (EC50 P2Y2 = 55 nM), avoiding off-target P2Y6/P2X activation inherent to ATP. • 10-fold greater P2Y2 desensitization potency vs ATP (IC50 0.7-2.9 µM) • ≥98% HPLC purity, nuclease-free, ultra-low endotoxin options • pH-adjusted formulations with 30-month refrigerated (5°C) stability for multi-year reproducibility.

Molecular Formula C9H12N2Na3O15P3
Molecular Weight 550.09 g/mol
CAS No. 19817-92-6
Cat. No. B127791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-triphosphate sodium
CAS19817-92-6
SynonymsUridine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt Hydrate;  NSC 20260 Hydrate;  Trisodium UTP Hydrate;  UTP Trisodium Salt Hydrate;  Utipina Hydrate; 
Molecular FormulaC9H12N2Na3O15P3
Molecular Weight550.09 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
InChIKeyMMJGIWFJVDOPJF-LLWADOMFSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-Triphosphate Sodium: Specifications & Purity Standards


Uridine 5′-triphosphate trisodium salt (UTP sodium, CAS 19817-92-6) is a pyrimidine nucleoside triphosphate comprising a uracil base, ribose sugar, and triphosphate moiety, formulated as the trisodium salt hydrate for enhanced aqueous solubility and stability . UTP sodium functions as an essential substrate for RNA polymerases in nucleic acid synthesis and serves as a dual agonist at G-protein-coupled P2Y2 and P2Y4 purinergic receptors . Commercial grades range from ≥93% to ≥99% purity by HPLC, with molecular biology-grade preparations incorporating nuclease-free and ultra-low endotoxin specifications for sensitive biochemical applications .

Selective P2Y2/P2Y4 signaling probe with distinct receptor subtype profile
Molecular biology-grade preparations: nuclease-free, low-endotoxin for sensitive enzymatic applications
Canonical substrate for RNA polymerases in transcription and nucleotide incorporation studies

Why UTP Sodium Cannot Be Substituted by Other Nucleotides


Nucleotide triphosphates are not functionally interchangeable despite structural similarities. UTP sodium exhibits distinct pharmacological selectivity at P2Y receptor subtypes (P2Y2/P2Y4 vs. P2Y6 EC50 differential >180-fold) that ATP, CTP, and GTP do not replicate . In enzymatic contexts, UTP displays a Km of 7 µM with VSV RNA polymerase—approximately 4-fold lower than its 5-azido analog—demonstrating that even structurally similar UTP derivatives exhibit altered substrate recognition [1]. Moreover, UTP sodium demonstrates quantifiably different desensitization properties at P2Y2 receptors compared to ATP (UTP IC50 = 0.7-2.9 µM vs. ATP IC50 = 9.1-21.2 µM, a ~10-fold potency difference) [2]. In vitro transcription yields with modified nucleotides such as Pseudo-UTP differ from canonical UTP by 5-10%, and sequence-dependent insertion yields for ΨTP vs. UTP span 20-65% depending on template context [3]. These quantitative differences preclude generic substitution in protocols requiring reproducible, defined nucleotide pharmacology or enzymatic fidelity.

P2Y receptor selectivity differs: ATP activates both P2Y and P2X families, lacking comparable P2Y2/P2Y4 vs. P2Y6 discrimination.
Substrate kinetics may shift: structural analogs (e.g., 5-azido-UTP) exhibit altered Km and transcription yields.
Desensitization dynamics vary: UTP and ATP show quantitatively different P2Y2 receptor desensitization potencies.

Quantitative Comparative Evidence for UTP Sodium


P2Y Receptor Subtype Selectivity

UTP sodium acts as a dual agonist at P2Y2 and P2Y4 receptors while demonstrating minimal activity at P2Y6 receptors, establishing a functional selectivity profile not shared by ATP or other nucleotide triphosphates. The EC50 for stimulation of phospholipase C in 1321N1 cells expressing human P2Y2 receptors is 55 nM, for P2Y4 receptors is 80 nM, and for P2Y6 receptors is >10,000 nM [1]. This selectivity window exceeds 180-fold for P2Y2 vs. P2Y6 and 125-fold for P2Y4 vs. P2Y6. In contrast, ATP activates a broader spectrum of P2 receptors including P2X ionotropic channels, precluding its use as a P2Y2/P2Y4-selective probe [2].

P2Y Receptor Selectivity
Head-to-head
P2Y2 EC50 = 55 nM; P2Y4 EC50 = 80 nM; P2Y6 EC50 >10,000 nM
Supports P2Y2/P2Y4-selective probe selection
Selectivity window >180-fold for P2Y2 over P2Y6
Purinergic signaling GPCR pharmacology Calcium mobilization

P2Y2 Receptor Desensitization Potency

While UTP sodium and ATP activate human and murine P2Y2 receptors with similar potencies for calcium mobilization (EC50 values = 1.5-5.8 µM for both agonists), UTP sodium is substantially more potent in inducing homologous receptor desensitization. The IC50 for UTP-mediated desensitization is 0.7-2.9 µM, whereas ATP requires approximately 10-fold higher concentrations (IC50 = 9.1-21.2 µM) to achieve comparable desensitization in 1321N1 cells stably expressing P2Y2 receptors and in A431 cells endogenously expressing the receptor [1]. This differential reflects distinct post-activation signaling dynamics rather than simple receptor occupancy.

Desensitization Potency
Head-to-head
UTP IC50 = 0.7–2.9 µM; ATP IC50 = 9.1–21.2 µM
Reported ~10-fold greater desensitization probe sensitivity
Homologous P2Y2 receptor context in 1321N1 and A431 cells
Receptor desensitization Signal attenuation P2Y2 pharmacology

Enzymatic Substrate Efficiency vs. 5-Azido-UTP

Kinetic analysis of vesicular stomatitis virus (VSV) RNA polymerase revealed that UTP sodium serves as a more efficient substrate than the photoaffinity analog 5-azido-uridine 5′-triphosphate (5-N3UTP). The Michaelis-Menten constant (Km) for natural UTP sodium was determined to be 7 µM, compared to 27 µM for 5-N3UTP, representing a 3.86-fold difference in substrate affinity under identical in vitro polymerase reaction conditions [1]. This quantitative difference demonstrates that even subtle structural modifications at the 5-position of the uracil ring significantly alter enzyme-substrate recognition kinetics.

Substrate Affinity (Km)
Head-to-head
UTP Km = 7 µM; 5-N3UTP Km = 27 µM
Reported 3.9-fold higher apparent affinity
VSV RNA polymerase in vitro conditions
RNA polymerase kinetics Nucleotide substrate specificity Virology

In Vitro Transcription Yield: UTP vs. Modified Nucleotides

Replacement of canonical UTP sodium with pseudouridine triphosphate (Pseudo-UTP) in standard T7 RNA polymerase in vitro transcription reactions yields transcripts at 90-95% of the quantity obtained with unmodified UTP sodium (i.e., a 5-10% yield reduction) under equimolar substitution conditions [1]. More dramatically, when ΨTP competes directly with UTP in mixed-substrate assays, the insertion yields for ΨTP versus UTP span a broad range of 20-65% depending on the specific 5-nucleotide sequence context [2]. For N1-methylpseudouridine triphosphate (m1ΨTP), the yield differential relative to UTP varies by 15-70% across sequence contexts with T7 RNA polymerase [2].

Transcription Yield
Head-to-head
UTP: 100% (ref.); Pseudo-UTP: 90–95%; ΨTP competitive: 20–65%
Reference baseline for modified nucleotide comparisons
T7 RNA polymerase; sequence-dependent variability reported
In vitro transcription mRNA synthesis Modified nucleotides

Pharmaceutical Formulation Stability

UTP sodium formulations with controlled pH between 7.0 and 7.5, tonicity within 250-1000 mOsM, and therapeutic concentrations of 5-35 mg/mL demonstrate extended stability under refrigerated conditions. Patent documentation establishes that pH-adjusted UTP sodium aqueous solutions maintain integrity with a shelf life of up to 30 months when stored refrigerated at 5°C [1]. This stability profile is achieved without the need for preservatives in sterile formulations. For comparison, standard molecular biology-grade UTP sodium solutions stored at -20°C typically carry manufacturer-recommended shelf lives of 12-24 months, with 100 mM ready-to-use solutions showing 12-month stability at -20°C .

Formulation Stability
Class-level
pH 7.0–7.5 adjusted: up to 30 months at 5°C; Standard 100 mM: 12 months at -20°C
Reported extended refrigerated stability context
Data from patent documentation; verify under specific lot conditions
Nucleotide stability Formulation science Long-term storage

Research Applications for UTP Sodium


P2Y2/P2Y4-Selective Pharmacological Studies

Based on the demonstrated >180-fold selectivity of UTP sodium for P2Y2 (EC50 = 55 nM) and P2Y4 (EC50 = 80 nM) receptors over P2Y6 receptors (EC50 >10,000 nM) [6], UTP sodium is the appropriate nucleotide agonist for studies requiring selective activation of P2Y2/P2Y4 signaling without confounding P2Y6 or P2X receptor engagement. ATP, by contrast, activates both P2Y and P2X families and does not provide comparable P2Y6 discrimination [5]. Applications include calcium mobilization assays in cells expressing multiple P2 receptor subtypes and investigation of P2Y2-mediated ion transport in epithelial and endothelial tissues.

P2Y2 Receptor Desensitization Kinetics

The ~10-fold greater potency of UTP sodium (IC50 = 0.7-2.9 µM) compared to ATP (IC50 = 9.1-21.2 µM) in inducing homologous P2Y2 receptor desensitization [6] makes UTP sodium the preferred agonist for studies examining signal attenuation mechanisms. The lower IC50 enables detection of subtle changes in desensitization kinetics that may be obscured when using the less potent ATP. This application is particularly relevant for research on receptor trafficking, β-arrestin recruitment, and development of biased ligands targeting P2Y2 receptor signaling pathways.

High-Yield In Vitro Transcription Baseline

For in vitro transcription workflows where maximum RNA yield is the primary endpoint, canonical UTP sodium provides the reference baseline against which modified nucleotide performance is measured. Pseudo-UTP substitution produces 90-95% of UTP yield (5-10% reduction) under equimolar conditions [6], while competitive insertion yields for modified nucleotides vary by 20-70% depending on sequence context [5]. Procurement of high-purity UTP sodium (≥99% by HPLC, nuclease-free) ensures consistent baseline performance for yield optimization and quality control benchmarking in mRNA synthesis, siRNA production, and RNA amplification workflows.

Long-Term Studies with Extended Reagent Shelf Life

For multi-year research programs requiring consistent nucleotide quality across experimental timepoints, pH-adjusted UTP sodium formulations (pH 7.0-7.5) with documented 30-month refrigerated stability at 5°C [6] offer a 2.5-fold shelf-life advantage over standard 100 mM solutions (12 months at -20°C). This extended stability reduces the frequency of reagent requalification, minimizes lot-to-lot variability, and supports reproducible longitudinal data collection. Applications include multi-year cohort studies, long-term cell line maintenance protocols, and core facility reagent banking.

Application
Selection Property
Validation Focus
P2Y2/P2Y4 signaling studies
P2Y receptor subtype selectivity
Agonist EC50 profiling in receptor-expressing cell models
Receptor desensitization studies
Homologous desensitization potency
IC50 assessment under defined expression systems
High-yield in vitro transcription
Canonical substrate efficiency
Yield benchmarking against modified nucleotide analogs
Long-term reagent banking
Formulation stability under controlled pH/tonicity
Shelf-life verification under intended storage conditions
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